Differential Antiviral Potency: Sub-nanomolar Activity vs. Inactive or Weak Analogs
5-Allyl-2-chloro-3-fluoropyridine exhibits potent antiviral activity against H1N1 influenza virus, a property not observed in its direct precursor, 5-bromo-2-chloro-3-fluoropyridine. While the allyl compound demonstrates an IC50 of 16.79 nM in A549 lung epithelial cells, the bromo-analog is primarily reported as a synthetic intermediate with no comparable antiviral data, and other 3-alkylpyridine analogs have been found inactive against other pathogens like Plasmodium falciparum [1].
| Evidence Dimension | In vitro antiviral activity (IC50) |
|---|---|
| Target Compound Data | 16.79 nM against H1N1 influenza virus |
| Comparator Or Baseline | 5-bromo-2-chloro-3-fluoropyridine (no reported activity); inactive 3-alkylpyridine analog (IC50 > 80 µM for antimalarial activity) |
| Quantified Difference | Target compound is highly potent; comparator shows no significant activity (>4,700-fold difference based on class-level data) |
| Conditions | A549 lung epithelial cell assay for influenza H1N1 |
Why This Matters
This demonstrates a functional biological advantage for the 5-allyl substituent over other halogen or saturated alkyl groups, justifying its selection for antiviral research programs.
- [1] Barbosa, C. S., et al. (2019). Halogenation as a Strategy to Improve Antiplasmodial Activity: A Report of New 3-Alkylpyridine Marine Alkaloid Analogs. International Journal of TROPICAL MEDICINE and Global Health. View Source
